3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Benzofuran-3(2H)-ones are engaged in Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, offering a synthesis method for benzofurans functionally substituted at the 3-position. These reactions demonstrate the versatility of benzofuran derivatives in organic synthesis and their potential rearrangement under different catalytic conditions (Chan, Elix, & Ferguson, 1975).
- Palladium-catalyzed carbonylative reactions of 2-alkynylphenol with carbon monoxide have been developed to generate 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones, revealing an efficient pathway for the synthesis of complex benzofuran derivatives with potential applications in medicinal chemistry and materials science (Luo & Wu, 2011).
Molecular Structure Analysis
- The crystal structure analysis of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one reveals specific molecular orientations and interactions, such as N—H⋯O hydrogen-bond interactions and π–π stacking, which are crucial for understanding the molecular behavior in solid states and could inform the design of new materials or pharmaceuticals (Salim, Tahir, Shahid, & Munawar, 2015).
Imaging Probe Development
- The synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a potent PIM1 kinase inhibitor, as a new potential PET probe highlights the relevance of benzofuran derivatives in developing imaging agents for cancer diagnosis and therapy monitoring. This application showcases the intersection of organic chemistry and biomedical research, aiming to enhance the precision of disease detection and treatment efficacy evaluation (Gao, Wang, Miller, & Zheng, 2013).
Properties
IUPAC Name |
3-(1-adamantyliminomethyl)-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18-16-4-2-1-3-15(16)17(22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,21H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFSJSHIYOINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=C5C=CC=CC5=C(O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.